Iminotris(dimethylamino)phosphonium, tetrafluoroborate salt
CAS No.: 181470-75-7
Cat. No.: VC0060940
Molecular Formula: C6H20N4P.BF4
Molecular Weight: 266.03
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Specification
| CAS No. | 181470-75-7 |
|---|---|
| Molecular Formula | C6H20N4P.BF4 |
| Molecular Weight | 266.03 |
| IUPAC Name | N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine;hydron;tetrafluoroborate |
| Standard InChI | InChI=1S/C6H19N4P.BF4/c1-8(2)11(7,9(3)4)10(5)6;2-1(3,4)5/h7H,1-6H3;/q;-1/p+1 |
| SMILES | [H+].[B-](F)(F)(F)F.CN(C)P(=N)(N(C)C)N(C)C |
Introduction
Chemical Identity and Structure
Iminotris(dimethylamino)phosphonium, tetrafluoroborate salt is identified by the CAS number 181470-75-7 and is characterized by a phosphorus center bonded to multiple nitrogen-containing groups, with a tetrafluoroborate counterion . The compound's molecular structure represents a salt form derived from iminotris(dimethylamino)phosphorane, with the positive charge localized on the phosphorus atom and the negative charge on the tetrafluoroborate ion.
Molecular Formula and Weight
The molecular formula of the compound appears with slight variations in different sources, reflecting different ways of representing its salt nature. It is described as C6H18BF4N4P, C6H20N4P·BF4, or C6H19N4P, HBF4, with the differences mainly in how the salt relationship is expressed . The molecular weight is approximately 264-266 g/mol, with precise values reported as 264.01 g/mol and 266.03 g/mol in different sources . This minor discrepancy likely stems from rounding differences and how the salt form is represented.
Structural Features and Chemical Notation
The compound's IUPAC name is N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine;hydron;tetrafluoroborate, which describes its structural components. The structure features a central phosphorus atom bonded to three dimethylamino groups and one imino group, forming the cationic portion, with a tetrafluoroborate anion as the counter-ion.
The standard InChI notation for the compound is:
InChI=1S/C6H19N4P.BF4/c1-8(2)11(7,9(3)4)10(5)6;2-1(3,4)5/h7H,1-6H3;/q;-1/p+1
And its SMILES representation is:
[H+].B-(F)(F)F.CN(C)P(=N)(N(C)C)N(C)C
These notations provide precise structural information that chemists can use to understand the exact arrangement of atoms in the molecule.
Physical and Chemical Properties
The physical and chemical properties of iminotris(dimethylamino)phosphonium, tetrafluoroborate salt are critical for understanding its behavior in chemical reactions and its handling requirements.
Stability and Reactivity
This compound is derived from iminotris(dimethylamino)phosphorane, which suggests it possesses the reactive properties characteristic of phosphonium salts. It likely exhibits stability under normal laboratory conditions but may be sensitive to moisture and air over extended periods, as is common with many reactive phosphorus compounds.
Chemical Properties
As a phosphonium salt, this compound would be expected to participate in various reactions typical of phosphonium species. The tetrafluoroborate counterion (BF4-) is generally chosen for its non-nucleophilic nature and its ability to stabilize reactive cationic species . This characteristic likely contributes to the compound's utility in organic synthesis reactions where nucleophilic anions might interfere with the desired transformation.
Synthesis and Preparation
The synthesis of iminotris(dimethylamino)phosphonium, tetrafluoroborate salt involves specific chemical transformations that yield the desired phosphonium structure with the tetrafluoroborate counterion.
Precursor Synthesis
The precursor to this compound, iminotris(dimethylamino)phosphorane, is typically synthesized through the reaction of aminotris(dimethylamino)phosphonium chloride with an alkali metal or alkaline earth metal hydroxide. This process allows for the production of the phosphorane with high purity and yield.
Salt Formation
The conversion of the phosphorane to the phosphonium tetrafluoroborate salt likely involves treatment with tetrafluoroboric acid (HBF4) or another source of the tetrafluoroborate anion. This step transforms the neutral phosphorane into the corresponding salt with the desired counterion .
Analytical Characterization
The identification and characterization of iminotris(dimethylamino)phosphonium, tetrafluoroborate salt typically involve various analytical techniques that provide information about its structure, purity, and properties.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for characterizing this compound, with 31P NMR being particularly informative for phosphorus-containing compounds. Additionally, 1H NMR would reveal the methyl protons of the dimethylamino groups, while 13C NMR would provide information about the carbon framework.
Infrared Spectroscopy
Infrared (IR) spectroscopy would be useful for identifying functional groups, particularly the P=N bond and the B-F stretching vibrations of the tetrafluoroborate anion.
Mass Spectrometry
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound, helping to confirm its identity. The search results indicate a molecular weight of approximately 264-266 g/mol , which would be observable in mass spectrometric analysis.
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, and phosphorus content would serve as a method for confirming the empirical formula and purity of the compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 181470-75-7 | |
| Molecular Formula | C6H18BF4N4P / C6H20N4P·BF4 | |
| Molecular Weight | 264.01 - 266.03 g/mol | |
| IUPAC Name | N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine;hydron;tetrafluoroborate | |
| Standard InChI | InChI=1S/C6H19N4P.BF4/c1-8(2)11(7,9(3)4)10(5)6;2-1(3,4)5/h7H,1-6H3;/q;-1/p+1 | |
| SMILES | [H+].B-(F)(F)F.CN(C)P(=N)(N(C)C)N(C)C | |
| PubChem Compound ID | 16217240 |
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